molecular formula C8H12N2O B13073557 Cyclobutyl(1H-pyrazol-4-yl)methanol

Cyclobutyl(1H-pyrazol-4-yl)methanol

Cat. No.: B13073557
M. Wt: 152.19 g/mol
InChI Key: TWTADLJBGAAAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C8H12N2O It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(1H-pyrazol-4-yl)methanol typically involves the reaction of cyclobutyl derivatives with pyrazole compounds. One common method is the reaction of cyclobutyl bromide with 4-hydroxypyrazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclobutyl(1H-pyrazol-4-yl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Cyclobutyl(1H-pyrazol-4-yl)aldehyde or cyclobutyl(1H-pyrazol-4-yl)ketone.

    Reduction: Cyclobutyl(1H-pyrazol-4-yl)methane.

    Substitution: Cyclobutyl(1H-pyrazol-4-yl)chloride or cyclobutyl(1H-pyrazol-4-yl)amine.

Scientific Research Applications

Cyclobutyl(1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Cyclobutyl(1H-pyrazol-4-yl)methanol can be compared with other similar compounds such as:

  • Cyclobutyl(1H-pyrazol-3-yl)methanol
  • Cyclobutyl(1H-pyrazol-5-yl)methanol
  • Cyclopropyl(1H-pyrazol-4-yl)methanol

These compounds share structural similarities but differ in the position of the substituents on the pyrazole ring or the size of the cycloalkyl group. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

cyclobutyl(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H12N2O/c11-8(6-2-1-3-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10)

InChI Key

TWTADLJBGAAAOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CNN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.